molecular formula C14H6O8 B1671176 Ellagic acid CAS No. 476-66-4

Ellagic acid

Cat. No. B1671176
CAS RN: 476-66-4
M. Wt: 302.19 g/mol
InChI Key: AFSDNFLWKVMVRB-UHFFFAOYSA-N
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Description

Ellagic acid (EA) is a polyphenol found in various fruits and vegetables . It is the dilactone of hexahydroxydiphenic acid . The name comes from the French term acide ellagique, from the word galle spelled backward . EA is present in several fruits such as cranberries, strawberries, raspberries, and pomegranates . It is also present in vegetables .


Synthesis Analysis

EA is an organic heterotetracyclic compound resulting from the dimerization of gallic acid molecules by oxidative aromatic coupling with intramolecular lactonization . A practical synthesis of EA has been achieved from methyl gallate by a proposed synthetic route of five steps, consisting of ketal protection, regioselective bromination, bis-lactonization, C–C bond formation between the aromatic rings of the galloyl groups, and ketal deprotection, in 38% overall yield .


Molecular Structure Analysis

Chemically, EA is 2, 3, 7, 8-tetrahydroxychromeno [5, 4, 3-cde] chromene-5, 10-dione . It is an organic heterotetracyclic compound . The molecule structure resembles that of two gallic acid molecules being assembled “head to tail” and bound together by a C–C bond (as in biphenyl, or in diphenic acid) and two lactone links (cyclic carboxylic esters) .


Chemical Reactions Analysis

EA exhibits antioxidant capacity and induces anti-inflammatory actions in several mammalian tissues . The primary antioxidant mechanism of EA has been attributed to the direct scavenging of free radicals, nitrogen reactive species, and ROS .


Physical And Chemical Properties Analysis

EA is a natural fused-ring polyphenol with a pKa of 5.5 . It is found in fruits, nuts, the galls of oak trees, and the kino (gum) of eucalyptus trees . Its chemical formula is C14H6O8 .

Scientific Research Applications

Bioactivity and Applications in Food Industry

Ellagic acid (EA), primarily found in pomegranate peel extract, exhibits significant biological activities such as anti-oxidation, anti-tumor, anti-inflammatory, neuroprotection, anti-viral, and anti-bacterial properties. It has promising applications in the food industry, including use in food preservation, as food additives, and in functional foods. EA's applications in food are supported by its biological activity and its role in health benefits, making it a valuable component in the development and utilization of pomegranate by-products (Xiang et al., 2022).

Oral Bioavailability Improvement Strategies

Research has explored various strategies to improve the oral bioavailability of ellagic acid, which is necessary for its effective use in functional food preparations and dietary supplements. These strategies include the use of solid dispersions, micro and nanoparticles, inclusion complexes, self-emulsifying systems, and polymorphs. These approaches are significant for the pharmaceutical delivery of EA, as well as for the production of nutritional supplements or the enrichment of novel foods (Zuccari et al., 2020).

Pharmacological Update

Ellagic acid is known for its antioxidant properties and has various pharmacological activities. It reduces the lipidemic profile and lipid metabolism, alters pro-inflammatory mediators, and decreases the activity of nuclear factor-κB while increasing nuclear factor erythroid 2-related factor 2 expression. These activities contribute to its anti-atherogenic, anti-inflammatory, and neuroprotective effects. Additionally, it impacts metabolic syndrome and diabetes, and shows potential as a protective agent of the liver and skin and as a potential anticancer agent, affecting cell proliferation, apoptosis, DNA damage, and angiogenesis (Ríos et al., 2018).

Antiviral Properties

Ellagic acid has shown promising resultsin inhibiting the secretion of hepatitis B virus-e antigen (HBeAg) in infected cell lines and in transgenic mice, suggesting its potential as a therapeutic for HBV-carriers. This study demonstrated that ellagic acid can overcome the host immune tolerance induced by HBeAg during HBV infection, which is a strategy of the virus to ensure persistent infection. The use of ellagic acid may have therapeutic implications for chronic HBV infection (Kang et al., 2006).

Immunomodulatory Effects

Investigations into Phyllanthus species and their bioactive metabolites, including ellagic acid, have highlighted their significant immunomodulatory effects. These studies are crucial for understanding the potential therapeutic benefits of ellagic acid in treating immune-related diseases. The research emphasizes the need for extensive experimental and preclinical studies to further validate the immunomodulating potential of ellagic acid and related compounds (Jantan et al., 2019).

Anticancer and Antioxidant Properties

Ellagic acid exhibits growth-inhibiting and apoptosis-promoting activities in cancer cell lines, including human neuroblastoma cells. Its effects on cell proliferation, apoptosis, and alterations in the cell cycle suggest its potential as an anti-tumorigenic compound. This research supports the general effect of ellagic acid on tumor cells, indicating its broad applicability in cancer research (Fjaeraa & Nånberg, 2009).

Antitumor, Antimetastatic, and Antiangiogenic Activity

The antitumor activity of ellagic acid is attributed to its direct antiproliferative and apoptotic effects, as well as its ability to inhibit tumor cell migration, extra-cellular matrix invasion, and angiogenesis. These properties are crucial for inhibiting tumor infiltrative behavior and the metastatic process. Ellagic acid's potential as a supportive therapy to standard chemotherapy in colorectal or prostate cancer patients highlights its therapeutic potential in cancer treatment (Ceci et al., 2018).

Estrogenic/Antiestrogenic Activity

Research on ellagic acid's influence on estrogen receptor subtypes ERα and ERβ reveals its potential estrogenic/antiestrogenic activity. This property of ellagic acid is significant in the context of breast cancer and hormonal therapies. The study provides a foundation for understanding the complex interactions of ellagic acid with hormonal pathways, which could have implications in the treatment of hormone-sensitive cancers (Papoutsi et al., 2005).

Safety And Hazards

EA may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
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InChI

InChI=1S/C14H6O8/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19/h1-2,15-18H
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InChI Key

AFSDNFLWKVMVRB-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O
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Molecular Formula

C14H6O8
Record name ELLAGIC ACID
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DSSTOX Substance ID

DTXSID2020557
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Molecular Weight

302.19 g/mol
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Physical Description

Ellagic acid appears as cream-colored needles (from pyridine) or yellow powder. Odorless. (NTP, 1992), Cream-colored solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in alcohol or water, Slightly soluble in alcohol; soluble in alkalies, in pyridine. Practically insoluble in ether
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Density

1.667 at 64 °F (NTP, 1992) - Denser than water; will sink
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Mechanism of Action

The exact mechanism of action of ellagic acid in its different potential indications is still being investigated., Induction of glutathione S-transferase (GST) enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the anticarcinogen ellagic acid induces cellular enzymes which detoxify carcinogens ... the effect of ellagic acid on the expression of glutathione S-transferase-Ya /was examined/. Rats fed ellagic acid demonstrated significant increases in total hepatic GST activity, hepatic GST-Ya activity and hepatic GST-Ya mRNA. To determine if the observed increase in GST-Ya mRNA was due to ellagic acid inducing transcription of the GST-Ya gene, transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat GST-Ya gene. The transfection studies demonstrated that ellagic acid increased GST-Ya mRNA by inducing transcription of the GST-Ya gene and demonstrated that this induction is mediated through the antioxidant responsive element of the GST-Ya gene., Induction of cellular detoxification enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the dietary anticarcinogen ellagic acid induced enzymes which detoxify xenobiotics and carcinogens ... the effect of ellagic acid on the expression of the phase II detoxification enzyme NAD(P)H:quinone reductase (QR) /was examined/. QR is induced by xenobiotics and antioxidants interacting with the xenobiotic responsive and antioxidant responsive elements of the 5' regulatory region of the QR gene. Ellagic acid is structurally related to the antioxidants which induce QR and we proposed that ellagic acid would induce QR expression through activation of the antioxidant responsive element of the QR gene. Rats fed ellagic acid demonstrated a 9-fold increase in hepatic and a 2-fold increase in pulmonary QR activity, associated with an 8-fold increase in hepatic QR mRNA. To determine if this increase in QR mRNA was due to activation of the antioxidant responsive element, transient transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat QR gene. These transfection studies confirmed that ellagic acid induces transcription of the QR gene and demonstrated that this induction is mediated through the antioxidant responsive element of the QR gene., A principal mechanism by which these chemopreventive compounds exert their protective effects is likely to be via induction of carcinogen detoxification. This can be mediated by conjugation with glutathione, which is synthesized by the sequential actions of glutamate-cysteine ligase (GLCL) and glutathione synthetase ... /It was/ demonstrated that dietary administration of the naturally occurring chemopreventive agents, ellagic acid, coumarin or alpha-angelicalactone caused an increase in GLCL activity of between approximately 3- and 5-fold in rat liver. Treatment with the synthetic antioxidant ethoxyquin or the classic inducer phenobarbital caused < 2-fold induction of GLCL activity in rat liver, which was not found to be significant. The increases in GLCL activity were accompanied by increases (between 2- and 4-fold) in levels of both the catalytic heavy subunit (GLCLC) and regulatory light subunit (GLCLR). No substantial induction of GLCL was observed in rat kidney. The glutathione S-transferase (GST) subunits A1, A3, A4, A5, P1 and M1 were all found to be inducible in rat liver by most of the agents. The greatest levels of induction were observed for GST P1, following treatment with coumarin (20-fold), alpha-angelicalactone (10-fold) or ellagic acid (6-fold), and GST A5, following treatment with coumarin (7-fold), alpha-angelicalactone (6-fold) and ethoxyquin (6-fold). Glutathione synthetase was induced approximately 1.5-fold by coumarin, alpha-angelicalactone, ellagic acid and ethoxyquin. The expression of glutathione-related enzymes was also examined in preneoplastic lesions induced in rat liver by aflatoxin B(1). The majority of gamma-glutamyltranspeptidase (GGT)-positive preneoplastic foci contained increased levels of GLCLC relative to the surrounding tissue. This was usually found to be accompanied by an increase in GLCLR. Cells in the inner cortex of rat kidney were found to contain the highest levels of both GLCLC and GLCLR. The same cells showed the strongest staining for GGT activity., ... Specific in vitro assays ... found ellagic acid ... to be /a/ potent inhibitors of the catalytic activities of the two /human DNA/ topoisomerases. The minimum concentration required to inhibit > or = 50% of catalytic activity (IC50) of ellagic acid was determined at 0.6 and 0.7 ug/mL for topo I and topo II, respectively ... Unlike topoisomerase poisons ... /the/ plant phenol did not trap the enzyme-DNA reaction intermediate, known as the cleavable complex. In contrast, ellagic acid prevented other topo I and topo II poisons from stabilizing the cleavable complex, suggesting that the mode of its action is that of an antagonist. Structure-activity studies identified the 3,3'-hydroxyl groups and the lactone groups as the most essential elements for the topoisomerase inhibitory actions of plant phenols. On the basis of these findings and other properties of ellagic acid, a mechanistic model for the documented anticarcinogenic effects of the agent is proposed.
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Product Name

Ellagic Acid

Color/Form

Cream colored needles from pyridine

CAS RN

476-66-4
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Melting Point

greater than 680 °F (NTP, 1992), Greater than 360°C, >360 °C, mp: >300 °C /Hydrate, technical grade/, > 360 °C
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Synthesis routes and methods

Procedure details

Hydrolysis of corilagin with 0.1N HCl was performed for 1 hr and the solution was chromatographed over Sephadex LH-20 using (H2O -MeOH, 10:0-3:7) to give ellagic acid (1H-NMR in DMSO-d6 : δ 7.45, 2H, s), gallic acid (1H-NMR in acetone-d6 : δ 7.14, 2H, s) and glucose (Rf=0.45, cellulose plate, n-BuOH:pyridine:H2O=6:4:3, under aniline hydrogen phthalate spray as brown spot)
Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72,700
Citations
DA Vattem, K Shetty - Journal of food biochemistry, 2005 - Wiley Online Library
… Phenolic phytochemicals such as ellagic acid are important … It is believed that phytochemicals such as ellagic acid function … with ellagic acid which, when hydrolyzed, yield ellagic acid. …
Number of citations: 425 onlinelibrary.wiley.com
JL Ríos, RM Giner, M Marín, MC Recio - Planta medica, 2018 - thieme-connect.com
… many species described with ellagic acid in their chemical composition. … ellagic acid in 32 medicinal plants. In the present review, we compiled some recent studies in which ellagic acid …
Number of citations: 270 www.thieme-connect.com
JN Losso, RR Bansode, A Trappey II… - The Journal of nutritional …, 2004 - Elsevier
… Ellagic acid induced cancer cell death by apoptosis as shown by the microscopic examination of cell gross morphology. Ellagic acid … inhibitory activity of ellagic acid against cancer cell …
Number of citations: 369 www.sciencedirect.com
M Larrosa, MT García-Conesa, JC Espín… - Molecular aspects of …, 2010 - Elsevier
… and ellagic acid. The main ellagitannin metabolites circulating in plasma are ellagic acid … In this review we critically discuss the role of ellagitannins and ellagic acid on vascular …
Number of citations: 440 www.sciencedirect.com
JL Maas, GJ Galletta, GD Stoner - HortScience, 1991 - academia.edu
… Interest in ellagic acid has increased greatly during the last decade due to its effectiveness … of ellagic acid and its naturally occurring derivatives in the plant. We know that ellagic acid is …
Number of citations: 240 www.academia.edu
KI Priyadarsini, SM Khopde, SS Kumar… - Journal of agricultural …, 2002 - ACS Publications
… ellagic acid, the rate of formation (k obs ) of the ellagic acid radical was monitored at a suitable wavelength as a function of ellagic acid … plot of k obs versus ellagic acid concentration. …
Number of citations: 401 pubs.acs.org
HM Zhang, L Zhao, H Li, H Xu, WW Chen… - Cancer biology & …, 2014 - ncbi.nlm.nih.gov
… Biodegradable in situ gelling system for subcutaneous administration of ellagic acid and ellagic acid loaded nanoparticles: evaluation of their antioxidant potential against cyclosporine …
Number of citations: 159 www.ncbi.nlm.nih.gov
TC Wilson, AE Hagerman - Journal of Agricultural and Food …, 1990 - ACS Publications
… for determining ellagic acid is based on the formationof the quinone oxime of the ellagic acid … The method is selective, with positive reaction from ellagic acid but not from a variety of …
Number of citations: 150 pubs.acs.org
S Corbett, J Daniel, R Drayton, M Field… - Journal of …, 2010 - Elsevier
… alone (P = .038) and the combination of ellagic acid and ketorolac (P = .038) were the only … At 24 hours, only ellagic acid was effective (P = .01). Our findings suggest that ellagic acid …
Number of citations: 107 www.sciencedirect.com
DD Evtyugin, S Magina, DV Evtuguin - Molecules, 2020 - mdpi.com
… (ETs), characterized by their diversity and chemical complexity, belong to the class of hydrolysable tannins that, via hydrolysis under acidic or alkaline conditions, can yield ellagic acid (…
Number of citations: 122 www.mdpi.com

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